molecular formula C18H21NO3S B5738695 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfanyl)benzamide

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfanyl)benzamide

Cat. No.: B5738695
M. Wt: 331.4 g/mol
InChI Key: HLZDVCUOAHOSFR-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes methoxy, phenyl, and benzamide groups

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could explore its potential uses, such as in the development of new pharmaceuticals or materials. Studies could also investigate its environmental impact and ways to mitigate any potential risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfanyl)benzamide typically involves multiple steps. One common approach is to start with the appropriate benzamide derivative and introduce the methoxy and methylsulfanyl groups through a series of reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound .

Scientific Research Applications

2-Methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfanyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfanyl)benzamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can impart specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where these properties are desired .

Properties

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-14-6-4-13(5-7-14)10-11-19-18(20)16-9-8-15(23-3)12-17(16)22-2/h4-9,12H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZDVCUOAHOSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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